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2-(3-(Isopentyloxy)phenyl)ethanol

Cat. No.: B7992643
M. Wt: 208.30 g/mol
InChI Key: BKZZEXDNPSSBAD-UHFFFAOYSA-N
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Description

Contextualizing 2-(3-(Isopentyloxy)phenyl)ethanol within Phenylethanol Chemistry

This compound belongs to the 2-phenylethanol (B73330) family. Its structure is distinguished by the presence of an isopentyloxy group (-OCH₂(CH₂)₂CH(CH₃)₂) attached to the meta-position (carbon-3) of the phenyl ring. This modification introduces an alkyl aryl ether functional group, significantly altering the physicochemical properties of the parent 2-phenylethanol molecule, such as its lipophilicity and steric profile.

The synthesis of such a molecule would typically involve the formation of the aryl ether bond, a key step in its construction. This places the compound firmly within the study of etherification reactions, a cornerstone of modern organic synthesis.

Historical Perspectives on Related Chemical Structures

The history of the chemical structures related to this compound is rooted in the development of ether synthesis. The earliest recognized synthesis of an ether (diethyl ether) is often attributed to Valerius Cordus in the 16th century, who produced it by distilling ethanol (B145695) with sulfuric acid. yale.edu However, the deliberate synthesis of more complex ethers, particularly aryl ethers, required the development of more sophisticated chemical reactions.

A landmark achievement was the Williamson ether synthesis, developed by Alexander Williamson in the 1850s. This reaction, involving an alkoxide and a primary alkyl halide, provided a rational method for preparing unsymmetrical ethers. For aryl ethers, the Ullmann condensation, reported by Fritz Ullmann in the early 20th century, became a critical method. This reaction typically involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. organic-chemistry.org In recent decades, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and etherification, have provided even more versatile and milder conditions for forming C-O bonds in aryl ethers, revolutionizing the synthesis of these compounds. organic-chemistry.org

Overview of Research Trajectories for Aryl Ether Compounds

Aryl ethers are a ubiquitous structural motif in a multitude of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. rsc.orggoogle.com Their prevalence has driven significant research into new and efficient methods for their synthesis. Modern research focuses on developing catalytic systems that are more general, tolerant of various functional groups, and operate under milder conditions. organic-chemistry.orgacs.org Transition metals like copper and palladium are central to many of these advanced synthetic methods. organic-chemistry.orggoogle.com

In medicinal chemistry, the aryl ether linkage is often incorporated to enhance a molecule's metabolic stability or to modulate its interaction with biological targets. nih.govnih.gov For instance, replacing a metabolically labile group with a stable ether can improve a drug candidate's pharmacokinetic profile. nih.gov Research is also directed at understanding the mechanisms of aryl ether cleavage by enzymes, such as cytochrome P450, and by transition metal catalysts, which is relevant for both drug metabolism studies and applications in biomass deconstruction (e.g., lignin, which is rich in aryl ether bonds). nih.govcaltech.eduresearchgate.net The continuous development of synthetic methodologies and the growing understanding of the biological roles of aryl ethers ensure that this class of compounds will remain an active area of chemical research.

Chemical Data for this compound

Specific experimental data for this compound is not widely available in public databases. The following information is based on its chemical structure.

PropertyValue
Molecular Formula C₁₃H₂₀O₂
Molecular Weight 208.30 g/mol
IUPAC Name 2-(3-(3-methylbutoxy)phenyl)ethanol
CAS Number Not publicly indexed
Boiling Point Data not available
Melting Point Data not available
Solubility Data not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O2 B7992643 2-(3-(Isopentyloxy)phenyl)ethanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(3-methylbutoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-11(2)7-9-15-13-5-3-4-12(10-13)6-8-14/h3-5,10-11,14H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZZEXDNPSSBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Isopentyloxy Phenyl Ethanol and Analogues

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 2-(3-(isopentyloxy)phenyl)ethanol provides a logical framework for devising potential synthetic routes. The primary disconnections involve the ether linkage and the ethanol (B145695) side chain.

One common strategy is to disconnect the ether bond (C-O), which leads to two key synthons: a 3-hydroxyphenylethanol precursor and an isopentyl electrophile. This approach suggests a Williamson ether synthesis as a key step. The 3-hydroxyphenylethanol intermediate can be further simplified by disconnecting the C-C bond of the ethanol side chain, leading back to 3-hydroxybenzaldehyde (B18108) or a derivative.

Alternatively, the ethanol side chain can be disconnected first. This suggests a precursor such as 3-(isopentyloxy)phenylacetic acid or one of its derivatives, which can be reduced to the target alcohol. This phenylacetic acid derivative can be retrosynthetically traced back to 3-hydroxyphenylacetic acid and an isopentyl halide via a Williamson ether synthesis. amazonaws.com This latter approach is often preferred as it allows for the introduction of the ether linkage at an earlier stage, potentially simplifying purification of the final product.

A third retrosynthetic approach involves the formation of the aryl-carbon bond of the ethanol side chain using carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling reactions. youtube.com This would involve a suitably functionalized isopentyloxybenzene derivative and a two-carbon building block.

Classical Synthetic Approaches for Phenylethanol Ether Linkages

Traditional methods for constructing molecules like this compound rely on well-established and robust reactions, primarily the Williamson ether synthesis for forming the ether bond and the reduction of carboxylic acid derivatives to create the ethanol moiety.

The Williamson ether synthesis is a cornerstone reaction for the formation of ethers and is highly applicable to the synthesis of the target compound. wikipedia.orgyoutube.com This S_N2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, this method is typically used to prepare the key intermediate, 3-(isopentyloxy)phenylacetic acid, from 3-hydroxyphenylacetic acid.

The synthesis begins with the deprotonation of the phenolic hydroxyl group of 3-hydroxyphenylacetic acid using a suitable base to form a phenoxide. youtube.comkhanacademy.org Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly employed in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724). youtube.com The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an isopentyl halide (e.g., isopentyl bromide or iodide), displacing the halide and forming the desired ether linkage. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. wikipedia.org

ReactantsBaseSolventTemperature (°C)Yield (%)
Phenol (B47542) derivative, Alkyl HalideNaHDMFRT - 10085-95
Phenol derivative, Alkyl HalideK2CO3Acetonitrile50 - 8270-90
Alcohol, Alkyl HalideAg2OVariousRTVaries

This table presents typical conditions for the Williamson ether synthesis based on general literature findings. wikipedia.orglibretexts.org

It is crucial to use a primary alkyl halide like isopentyl bromide to avoid competing elimination reactions, which can become significant with secondary or tertiary halides. masterorganicchemistry.com

Once the 3-(isopentyloxy)phenylacetic acid intermediate is prepared, the final step in this classical route is the reduction of the carboxylic acid to the corresponding primary alcohol. Carboxylic acids are generally resistant to reduction by milder agents like sodium borohydride. Therefore, a powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required.

The reduction is carried out in an anhydrous aprotic solvent, most commonly diethyl ether or tetrahydrofuran (B95107) (THF). The LiAlH4 provides hydride ions (H-) which attack the carbonyl carbon of the carboxylic acid. The reaction proceeds through an aldehyde intermediate, which is immediately further reduced to the primary alcohol. A subsequent aqueous workup with a dilute acid is necessary to neutralize the reaction mixture and protonate the resulting alkoxide to yield this compound.

SubstrateReducing AgentSolventTemperature (°C)Yield (%)
Carboxylic AcidLiAlH4Diethyl ether/THF0 - RTHigh
EsterLiAlH4Diethyl ether/THF0 - RTHigh
AldehydeNaBH4Methanol/Ethanol0 - RTHigh

This table summarizes common reduction conditions for various carbonyl compounds.

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally friendly methods. These include catalytic approaches that minimize waste and biocatalytic routes that operate under mild conditions.

Palladium-catalyzed cross-coupling reactions offer a powerful alternative for forming the C-C bond of the ethanol side chain. The Suzuki-Miyaura coupling, for instance, could be employed to couple an aryl boronic acid or ester with a suitable two-carbon electrophile. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org In this scenario, 3-(isopentyloxy)phenylboronic acid would be reacted with a protected 2-bromoethanol (B42945) derivative in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The boronic acid can be prepared from the corresponding aryl bromide, 1-bromo-3-isopentyloxybenzene, via lithium-halogen exchange followed by reaction with a trialkyl borate.

Another advanced strategy is the palladium-catalyzed α-arylation of carbonyl compounds. While less direct for this specific target, it is a powerful method for forming α-aryl carbonyl compounds which can then be reduced. For example, a palladium catalyst could be used to couple 1-bromo-3-isopentyloxybenzene with the enolate of a protected acetaldehyde (B116499) equivalent.

Reaction TypeCatalystLigandBaseSolvent
Suzuki CouplingPd(OAc)2, Pd2(dba)3PPh3, P(t-Bu)3Na2CO3, K2CO3Toluene, Dioxane
α-ArylationPd(OAc)2, Pd(dba)2Buchwald/Hartwig ligandsLHMDS, NaOt-BuToluene, THF

This table outlines typical components for palladium-catalyzed cross-coupling reactions. organic-chemistry.org

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols and other fine chemicals. While the direct biocatalytic synthesis of this compound has not been extensively reported, existing biocatalytic systems for the production of 2-phenylethanol (B73330) and its derivatives can be conceptually applied.

Many microorganisms, particularly yeasts such as Saccharomyces cerevisiae, can convert L-phenylalanine to 2-phenylethanol via the Ehrlich pathway. mdpi.comnih.govresearchgate.net This pathway involves a transamination, a decarboxylation, and a final reduction step. Genetically engineered microorganisms could potentially be developed to accept a substituted L-phenylalanine, such as L-3-(isopentyloxy)phenylalanine, as a substrate to produce the target molecule. This would offer a highly sustainable route from renewable feedstocks.

Another biocatalytic approach involves the use of isolated enzymes, such as alcohol dehydrogenases (ADHs), for the reduction of a corresponding ketone precursor, 3-(isopentyloxy)acetophenone. This would yield a chiral alcohol, providing an enantiomerically pure product, which is a significant advantage over classical chemical reductions. The development of robust enzymes with activity towards such substituted ketones is an active area of research.

Biocatalytic MethodOrganism/EnzymeSubstrateProduct
Whole-cell biotransformationSaccharomyces cerevisiaeL-Phenylalanine2-Phenylethanol
Whole-cell biotransformationKluyveromyces marxianusL-Phenylalanine2-Phenylethanol & 2-Phenylethylacetate
Enzymatic ReductionAlcohol Dehydrogenase (ADH)Acetophenone1-Phenylethanol (B42297)

This table provides examples of biocatalytic transformations relevant to the synthesis of phenylethanol derivatives. nih.govnih.govresearchgate.net

Flow Chemistry and Green Chemistry Principles in Synthesis

The application of flow chemistry and green chemistry principles to the synthesis of this compound is a subject of hypothetical consideration rather than documented practice. Flow chemistry, with its advantages in heat and mass transfer, reaction control, and safety, could theoretically be applied to potential synthetic routes. For instance, a continuous-flow reactor could be used for a Williamson ether synthesis to form the isopentyl ether bond or for the hydrogenation of a precursor like a (3-(isopentyloxy)phenyl)acetic acid derivative.

Green chemistry principles, which aim to reduce waste and use less hazardous substances, could also be envisioned. This might involve using greener solvents, catalytic reduction methods instead of stoichiometric metal hydrides, or solvent-free reaction conditions. However, without established batch synthesis protocols for this compound, any discussion of their translation to flow or greener processes remains speculative.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in chemical synthesis to maximize yield and purity while minimizing costs and environmental impact. For a plausible two-step synthesis of this compound, involving a Williamson ether synthesis followed by the reduction of an acyl group, several parameters would typically be optimized.

For the etherification step, variables would include the choice of base, solvent, temperature, and the nature of the isopentyl leaving group. For the subsequent reduction, optimization would focus on the reducing agent, solvent, temperature, and reaction time. A systematic study, likely employing Design of Experiments (DoE), would be necessary to identify the optimal conditions. The table below illustrates hypothetical parameters that would be subject to optimization in a traditional synthesis.

Table 1: Hypothetical Parameters for Optimization of this compound Synthesis

Synthetic Step Parameter for Optimization Typical Variables Desired Outcome
Williamson Ether Synthesis Base K₂CO₃, NaH, Cs₂CO₃ High yield, minimal side-products
Solvent DMF, Acetonitrile, Acetone High reaction rate, ease of removal
Temperature 25°C - 100°C Minimize energy, control selectivity
Reduction of Phenylacetic Acid Derivative Reducing Agent LiAlH₄, NaBH₄, Catalytic Hydrogenation High yield, selectivity for alcohol
Solvent THF, Ethanol, Methanol Safety, compatibility with reagent

This table is for illustrative purposes only, as specific optimization data for the synthesis of this compound is not available.

Without experimental data from the literature, a detailed analysis of optimized conditions and yields for this specific compound is not possible.

Mechanistic Investigations of Biological Interactions Non Clinical Focus

Pre-Clinical In Vivo Animal Model Studies (Non-Human, Mechanistic)

Biochemical Pathway Analysis in Animal Tissues

While specific studies on the complete biochemical pathway of 2-(3-(Isopentyloxy)phenyl)ethanol in animal tissues are not extensively documented, the metabolism of structurally related aryl ethers and phenylethanol compounds provides a likely framework. The metabolic fate of such xenobiotics is primarily governed by cytochrome P450 (CYP) enzymes in the liver. nih.gov For aryl ethers, a major metabolic route is O-dealkylation, which would involve the removal of the isopentyl group from the phenolic oxygen. nih.gov

This process would likely yield 3-(2-hydroxyethyl)phenol and isopentanol as primary metabolites. The resulting phenolic compound could then undergo further phase II conjugation reactions, such as glucuronidation or sulfation, to enhance its water solubility and facilitate excretion. The ethanol (B145695) side chain of the parent compound or its dealkylated metabolite could also be a target for oxidation, potentially forming the corresponding phenylacetic acid derivative.

Table 1: Plausible Metabolic Reactions for this compound in Animal Tissues

Metabolic ReactionEnzyme FamilyPotential Metabolite(s)
O-DealkylationCytochrome P4503-(2-hydroxyethyl)phenol, Isopentanol
OxidationAlcohol Dehydrogenase, Aldehyde Dehydrogenase2-(3-(Isopentyloxy)phenyl)acetic acid
GlucuronidationUDP-glucuronosyltransferases (UGTs)Glucuronide conjugates of the parent compound or its metabolites
SulfationSulfotransferases (SULTs)Sulfate conjugates of the parent compound or its metabolites

Exploration of Compound Distribution and Biotransformation in Animal Models

The distribution of this compound in animal models is anticipated to be influenced by its physicochemical properties. The presence of the lipophilic isopentyloxy group would likely increase its affinity for adipose tissues and other lipid-rich environments. Following administration, the compound would undergo absorption and enter systemic circulation. Its distribution to various tissues would be a dynamic process, with initial higher concentrations in well-perfused organs like the liver and kidneys, followed by potential accumulation in fatty tissues.

Biotransformation, as outlined in the biochemical pathway analysis, would predominantly occur in the liver. The metabolites generated would exhibit increased polarity, which would limit their redistribution to tissues and favor their elimination via renal or biliary routes. Studies on similar compounds, such as phenylpropanolamine, have shown that structural modifications, like the presence of a hydroxyl group, can increase hydrophilicity and reduce permeation across the blood-brain barrier. wikipedia.org

Table 2: Predicted Distribution and Biotransformation Characteristics of this compound in Animal Models

ParameterPredicted CharacteristicRationale based on Structural Analogs
Absorption Readily absorbedLipophilic nature of the isopentyloxy group facilitates membrane permeation.
Distribution Initial high concentrations in liver and kidneys, potential for accumulation in adipose tissue.Based on perfusion rates and lipophilicity.
Metabolism Primarily hepatic via oxidation and conjugation.Common pathway for xenobiotics with similar functional groups. nih.gov
Excretion Mainly renal excretion of polar metabolites.Increased water solubility of metabolites facilitates urinary elimination.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound, SAR studies would systematically explore the contributions of its three key structural components: the isopentyloxy moiety, the phenyl ring, and the ethanol side chain.

Impact of Isopentyloxy Moiety Modifications on Biological Activities

The isopentyloxy group plays a significant role in defining the lipophilicity and steric bulk of the molecule. Modifications to this moiety would be expected to have a profound impact on biological activity.

Alkoxy Chain Length: Altering the length of the alkoxy chain can influence how the molecule interacts with its biological target and its pharmacokinetic properties. illinois.edunih.gov Shorter chains may lead to decreased potency if hydrophobic interactions are critical for binding, while excessively long chains could introduce unfavorable steric hindrance or reduce aqueous solubility. mdpi.com

Branching: The branched nature of the isopentyl group may be optimal for fitting into a specific binding pocket. Exploring linear versus branched isomers could reveal the importance of this feature for molecular recognition.

Introduction of Functional Groups: The incorporation of polar functional groups, such as hydroxyl or carboxyl groups, into the alkoxy chain would increase hydrophilicity, potentially altering the compound's distribution and metabolic profile.

Table 3: Hypothetical SAR of Isopentyloxy Moiety Modifications

ModificationPredicted Effect on ActivityRationale
Decreased Chain Length (e.g., propoxy, ethoxy) Potentially decreasedReduced hydrophobic interaction with the target.
Increased Chain Length (e.g., hexyloxy, octyloxy) Variable; potential for decreased activityMay introduce steric clashes or reduce bioavailability due to high lipophilicity. nih.gov
Linear Isomer (n-pentyloxy) Potentially alteredThe specific shape of the binding pocket may favor a branched isomer.
Cyclic Analogs (e.g., cyclopentyloxy) Potentially alteredChanges in conformational flexibility and steric profile.

Phenyl Ring Substituent Effects on Activity

The electronic and steric properties of substituents on the phenyl ring can modulate the molecule's interaction with its target.

Position of the Isopentyloxy Group: Moving the isopentyloxy group from the meta (3-position) to the ortho (2-position) or para (4-position) would significantly alter the molecule's shape and electronic distribution, likely affecting its binding affinity.

Addition of Other Substituents: Introducing other functional groups (e.g., halogens, nitro groups, or methyl groups) at other positions on the phenyl ring would influence the molecule's electronic nature (electron-donating or electron-withdrawing) and steric profile, which can be critical for activity.

Role of the Ethanol Side Chain in Ligand-Target Engagement

The ethanol side chain provides a key point of interaction, likely through hydrogen bonding via its hydroxyl group.

Modification of the Hydroxyl Group: Esterification or etherification of the hydroxyl group would eliminate its hydrogen-bonding capability, which could lead to a significant loss of activity if this interaction is crucial for binding.

Alteration of the Chain Length: Extending or shortening the ethyl chain to a propyl or methyl group, respectively, would change the distance and orientation of the hydroxyl group relative to the phenyl ring, potentially disrupting optimal interaction with the target.

Oxidation State: Conversion of the alcohol to an aldehyde or a carboxylic acid would introduce different electronic and hydrogen-bonding characteristics, which could either enhance or diminish activity depending on the nature of the binding site.

Multi-Omics Approaches in Mechanistic Elucidation

Modern systems biology tools, collectively known as multi-omics, offer a powerful approach to unraveling the complex biological effects of compounds like this compound. nih.gov By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a holistic understanding of the cellular response to the compound. acs.org

Transcriptomics (RNA-seq): This would reveal changes in gene expression in response to the compound, identifying pathways that are up- or down-regulated.

Proteomics: This would provide a snapshot of the proteins that are altered in abundance or post-translationally modified, offering insights into the functional consequences of gene expression changes.

Metabolomics: This would identify changes in the levels of endogenous metabolites, providing a direct readout of the biochemical state of the cell and helping to pinpoint the specific enzymes and pathways affected by the compound. nih.gov

The integration of these datasets could, for instance, show that exposure to this compound leads to the upregulation of genes encoding specific CYP enzymes (transcriptomics), a corresponding increase in the abundance of these enzymes (proteomics), and the appearance of specific metabolites of the compound (metabolomics). Such an approach would provide a comprehensive and unbiased view of its mechanism of action. nih.gov

Proteomic Profiling of Interacting Proteins

There is currently no scientific literature available that details the proteomic profiling of proteins that interact with this compound. Such studies, which are crucial for identifying the direct molecular targets of a compound within a biological system, have not been published. Therefore, no data can be provided on the identity of interacting proteins, their functional classifications, or the pathways they are involved in following interaction with this compound.

Metabolomic Analysis of Downstream Effects

Similarly, there is a lack of published research on the metabolomic analysis of the downstream effects of this compound. Metabolomic studies are essential for understanding the broader physiological impact of a compound by measuring changes in the levels of endogenous metabolites. Without such studies, it is not possible to report on the metabolic pathways perturbed by this compound or to present any data on altered metabolite concentrations.

Analytical Chemistry and Characterization of 2 3 Isopentyloxy Phenyl Ethanol

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone for separating 2-(3-(isopentyloxy)phenyl)ethanol from impurities, starting materials, and byproducts. The choice between liquid and gas chromatography is typically dictated by the compound's volatility and thermal stability, as well as the nature of the sample matrix.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly suitable method for the purity assessment and quantification of this compound. The presence of the phenyl ring provides a strong chromophore, enabling sensitive ultraviolet (UV) detection. A typical method would be developed based on procedures used for similar compounds like phenylethyl alcohol. academicjournals.org

The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve optimal separation and peak shape. A C18 column is commonly selected for the stationary phase due to its hydrophobicity, which effectively retains the nonpolar aromatic compound. The mobile phase generally consists of a mixture of an aqueous component (water or buffer) and an organic modifier, such as acetonitrile (B52724) or methanol. A gradient elution may be employed to ensure the efficient elution of all components in a complex sample, while an isocratic method is often sufficient for routine purity checks. academicjournals.org Detection is typically performed at a wavelength around 220 nm, where the benzene (B151609) ring exhibits strong absorbance. academicjournals.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column Waters C18 Symmetry (or equivalent), 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water (e.g., 50:50 v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temperature 25 °C
Expected Retention Time Dependent on exact conditions, but longer than 2-phenylethanol (B73330) due to increased hydrophobicity.

This table presents a hypothetical method based on established procedures for structurally related analytes. academicjournals.orgacademicjournals.org

Gas chromatography (GC) is another powerful technique for the analysis of this compound, given its volatility. It is particularly useful for monitoring reaction progress and detecting volatile impurities. The analysis is typically performed using a high-resolution capillary column coated with a polar stationary phase, such as a bonded polyethylene (B3416737) glycol (e.g., INNOWAX or Carbowax), which provides good selectivity for alcohols. oeno-one.eu

A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds and a wide linear range. The injector and detector temperatures are set sufficiently high to ensure efficient volatilization and prevent condensation. The oven temperature program is optimized to achieve baseline separation between the analyte and any potential impurities. oeno-one.eunih.gov

Table 2: Representative GC Method Parameters for this compound Analysis

ParameterCondition
Column Capillary INNOWAX, 30 m x 0.25 mm i.d., 0.25 µm film
Carrier Gas Helium or Nitrogen, at a constant flow rate (e.g., 1-2 mL/min)
Injector Temperature 250 °C
Detector (FID) Temp. 250 °C
Oven Program Start at 100 °C, ramp to 240 °C at 10 °C/min
Injection 1 µL, split mode (e.g., 50:1)

This table outlines a plausible GC method derived from analytical protocols for similar aromatic alcohols. oeno-one.eu

The compound named this compound is an achiral molecule, meaning it does not possess a stereocenter and cannot exist as enantiomers. Therefore, it will not be resolved into separate peaks by chiral chromatography.

However, a structurally related isomer, 1 -(3-(isopentyloxy)phenyl)ethanol, is chiral due to the presence of a stereocenter at the carbon atom bearing the hydroxyl group. For such a chiral compound, enantiomeric separation would be critical. This is typically achieved using chiral chromatography, either by gas or liquid chromatography. Chiral GC often employs cyclodextrin-based stationary phases, such as Chirasil-DEX. rsc.org For HPLC, columns with chiral stationary phases (CSPs) like Chiralcel OD, which consists of cellulose (B213188) derivatives coated on a silica (B1680970) support, are frequently used to resolve the enantiomers. researchgate.net The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

Table 3: Exemplary Chiral GC Conditions for the Separation of 1-(3-(isopentyloxy)phenyl)ethanol (B7876722) Enantiomers

ParameterCondition
Column Astec® CHIRALDEX™ B-PM Capillary GC Column (or similar)
Oven Temperature Isothermal, e.g., 120-140 °C
Carrier Gas Helium
Detector FID
Sample Diluted in a suitable solvent like methanol

This table is based on methods for the chiral separation of analogous compounds like 1-phenylethanol (B42297) and is applicable to its chiral isomers. rsc.orgsigmaaldrich.com

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods provide definitive structural information, complementing the data obtained from chromatography. NMR and MS are indispensable tools for confirming the molecular structure of this compound.

NMR spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structure. Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of each atom in the molecule.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the ethyl group protons, and the isopentyloxy group protons. The substitution pattern on the aromatic ring (1,3-disubstituted) would give rise to a complex multiplet pattern. The ¹³C NMR spectrum would show the expected number of signals corresponding to the unique carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (aromatic, aliphatic, ether-linked, or alcohol-bearing). researchgate.net

Table 4: Predicted ¹H NMR Chemical Shifts (δ) for this compound

ProtonsPredicted δ (ppm)MultiplicityIntegration
Aromatic (C4,5,6-H)6.7 - 7.2m3H
Aromatic (C2-H)6.7 - 6.8s (or t)1H
-O-CH₂ -CH(CH₃)₂~3.9t2H
Ph-CH₂-CH₂ -OH~3.8t2H
Ph-CH₂ -CH₂-OH~2.8t2H
-O-CH₂-CH (CH₃)₂~1.8m1H
-OHVariables (broad)1H
-O-CH₂-CH(CH₃ )₂~0.95d6H

Predicted values are based on standard chemical shift tables and data from structurally similar compounds. rsc.org

Table 5: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon AtomPredicted δ (ppm)
C-OH~63
C-O (Aromatic)~159
C-CH₂ (Aromatic)~140
Aromatic CH114 - 130
-O-C H₂-~67
Ph-C H₂-~39
-O-CH₂-C H-~38
-O-CH₂-CH-C H₃~25

Predicted values are based on standard chemical shift tables and data from structurally similar compounds. rsc.org

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. When analyzed by electron ionization (EI), this compound (molecular weight: 208.30 g/mol ) would produce a molecular ion peak (M⁺) at m/z 208.

The fragmentation pattern would be characteristic of the structure. Key fragmentation pathways would include the loss of the isopentyl group (C₅H₁₁) to give a fragment at m/z 137, and the benzylic cleavage resulting from the loss of ·CH₂OH, although less favored than in primary phenylmethanols. The most prominent fragmentation would likely be the cleavage of the isopentyloxy side chain, leading to characteristic ions.

Table 6: Predicted Key Fragments in the EI-Mass Spectrum of this compound

m/zPossible Fragment Ion
208[M]⁺ (Molecular Ion)
137[M - C₅H₁₁]⁺
121[HOC₆H₄CH₂CH₂]⁺
107[HOC₆H₄CH₂]⁺ (Tropylium analog)
71[C₅H₁₁]⁺ (Isopentyl cation)

These predicted fragments are based on established fragmentation patterns of ethers and aromatic alcohols. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the hydroxyl group, the ether linkage, the aromatic ring, and the alkyl chain.

The most prominent and easily identifiable peak will be the O-H stretching vibration of the primary alcohol, which typically appears as a strong and broad band in the region of 3400-3650 cm⁻¹. libretexts.orglibretexts.org The broadening of this peak is a result of intermolecular hydrogen bonding. libretexts.org Another key functional group is the ether, which will show a characteristic C-O stretching vibration in the range of 1260-1050 cm⁻¹. vscht.cz

The presence of the aromatic ring gives rise to several distinct absorptions. The aromatic C-H stretching vibrations are typically observed between 3020 and 3100 cm⁻¹. libretexts.org Additionally, C=C stretching vibrations within the benzene ring produce a series of bands in the 1450 to 1600 cm⁻¹ region. libretexts.org Out-of-plane bending of the aromatic C-H bonds can also provide information about the substitution pattern on the benzene ring. libretexts.org

Finally, the alkyl portions of the molecule, the isopentyl and ethyl groups, will display C-H stretching absorptions in the 2850-2960 cm⁻¹ range. libretexts.org

Table 1: Predicted Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Alcohol (O-H)Stretching3400 - 3650 (broad, strong)
Aromatic (C-H)Stretching3020 - 3100
Alkyl (C-H)Stretching2850 - 2960
Ether (C-O)Stretching1260 - 1050
Aromatic (C=C)Stretching1450 - 1600

Advanced hyphenated Techniques

Hyphenated analytical techniques, which combine two or more methods, offer enhanced sensitivity and specificity for the analysis of complex samples. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the analysis of this compound, the sample is first vaporized and introduced into a gas chromatograph. The components of the mixture are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound. nih.gov The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of this compound. For a related compound, 2-phenylethanol, a GC retention time of approximately 13.8 minutes has been reported under specific experimental conditions. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is an alternative and complementary technique that is particularly useful for analyzing less volatile or thermally labile compounds. In LC-MS, the sample is dissolved in a liquid solvent and pumped through a column packed with a solid adsorbent material. Separation occurs based on the differential partitioning of the analytes between the mobile phase and the stationary phase. The eluent from the LC is then introduced into the mass spectrometer for detection and identification. LC-MS/MS, a variation of LC-MS, offers even greater selectivity and sensitivity and has been successfully used for the analysis of other alcohol-related compounds in complex biological samples. nih.gov

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio of an ion with very high precision, allowing for the calculation of the exact molecular formula. This is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. The exact mass of a related compound, 2-phenoxy-1-phenylethanol, has been determined to be 214.099379685 Da. nih.gov By obtaining a high-resolution mass spectrum for this compound, its elemental formula can be definitively confirmed, providing a critical piece of evidence for its structural elucidation. Studies on similar molecules like 2-phenylethanol have utilized HRMS to probe conformational structures and changes upon ionization. nih.govnih.gov

Quantitative Analytical Method Validation for Research Applications

For research applications requiring the quantification of this compound, it is essential to validate the analytical method to ensure its reliability and accuracy. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range. This is typically assessed by analyzing a series of standards of known concentrations and performing a linear regression analysis.

Accuracy: The closeness of the measured value to the true value. Accuracy is determined by analyzing samples with known concentrations (e.g., spiked samples) and comparing the measured concentration to the actual concentration.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (e.g., repeatability, intermediate precision). For instance, a high-throughput LC-MS/MS method for an alcohol biomarker demonstrated a total coefficient of variation (CV) of less than 8%. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. A reported LC-MS/MS method for an alcohol biomarker had an LOD of 0.0075 μmol/L and an LOQ of <0.05 μmol/L. nih.gov

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature, mobile phase composition), providing an indication of its reliability during normal usage.

By systematically evaluating these parameters, a quantitative analytical method for this compound can be established as a reliable tool for research purposes.

Computational and Theoretical Chemistry of 2 3 Isopentyloxy Phenyl Ethanol

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict how a molecule, or ligand, interacts with a larger molecule, such as a protein. This is crucial for understanding the potential biological activity of a compound.

Ligand-Protein Interaction Prediction

Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a target protein. For 2-(3-(isopentyloxy)phenyl)ethanol, this would involve creating a 3D model of the compound and docking it into the binding site of a relevant protein. The results of such a study would predict the binding affinity, which is often expressed as a binding energy score, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For instance, studies on similar phenolic compounds often reveal key interactions with amino acid residues in a protein's active site. In a hypothetical docking study of this compound, the hydroxyl group would be a likely candidate for forming hydrogen bonds with polar amino acid residues. The phenyl ring could engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The isopentyloxy group, with its alkyl chain, would likely favor interactions with hydrophobic pockets within the binding site.

Table 1: Illustrative Ligand-Protein Interaction Predictions for this compound with a Hypothetical Protein Target

Interaction TypeInteracting Group on LigandPotential Interacting Amino Acid Residues
Hydrogen BondHydroxyl (-OH)Serine, Threonine, Aspartate, Glutamate
HydrophobicIsopentyloxy chainLeucine, Isoleucine, Valine, Alanine
π-π StackingPhenyl ringPhenylalanine, Tyrosine, Tryptophan

Conformational Analysis of the Compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The various conformations of a molecule can have different energy levels, and the most stable conformation (lowest energy) is often the one that is most populated at equilibrium.

For this compound, the key rotatable bonds would be the C-C bond of the ethanol (B145695) side chain, the C-O bond of the ether linkage, and the bonds within the isopentyl group. A conformational analysis would typically involve systematically rotating these bonds and calculating the potential energy of each resulting conformation. This can be done using molecular mechanics or quantum mechanics methods.

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to study the electronic structure and properties of molecules. These methods provide a deeper understanding of a molecule's reactivity and spectroscopic characteristics.

Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the electronic structure of this compound. This includes calculating the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential map.

Reactivity descriptors derived from these calculations, such as the HOMO-LUMO energy gap, ionization potential, and electron affinity, can provide insights into the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. The electrostatic potential map would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the hydroxyl and ether groups would be expected to be electron-rich, while the aromatic protons would be relatively electron-poor.

Table 2: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

PropertyPredicted Value/CharacteristicImplication
HOMO Energy-Relates to the ability to donate electrons
LUMO Energy-Relates to the ability to accept electrons
HOMO-LUMO Gap-Indicator of chemical reactivity and stability
Dipole Moment-Measures the overall polarity of the molecule

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

Quantum chemical calculations can also be used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding of each nucleus in the presence of an external magnetic field, it is possible to predict the ¹H and ¹³C NMR spectra of this compound.

These predicted spectra can be compared with experimental data to confirm the structure of the compound. The predicted chemical shifts are influenced by the electronic environment of each nucleus. For example, the protons on the carbon attached to the hydroxyl group would be expected to have a different chemical shift than the protons on the carbon in the isopentyl chain. The aromatic protons would appear in a distinct region of the ¹H NMR spectrum, and their splitting patterns would provide information about the substitution pattern on the phenyl ring. libretexts.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools in drug discovery and environmental toxicology for predicting the activity of new or untested compounds.

To develop a QSAR model for a series of compounds related to this compound, one would first need a dataset of molecules with known biological activities. Then, for each molecule, a set of molecular descriptors would be calculated. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new compounds, including this compound, based solely on their calculated descriptors. While specific QSAR studies on this compound are not available, QSAR models have been successfully developed for other classes of phenolic compounds to predict their various biological activities. nih.govresearchgate.netufv.br

Derivation of Molecular Descriptors

Molecular descriptors are numerical values that encode chemical information and are derived from the molecular structure. These descriptors can be categorized based on their dimensionality (1D, 2D, and 3D) and the type of information they represent, such as constitutional, topological, geometrical, and electronic properties. The derivation of these descriptors is a foundational step in quantitative structure-activity relationship (QSAR) modeling and other cheminformatics approaches.

For the parent compound, 2-phenylethanol (B73330), a variety of molecular descriptors can be calculated. The introduction of an isopentyloxy group at the meta-position of the phenyl ring to form this compound would theoretically alter these descriptors in predictable ways. For instance, the molecular weight, a simple 1D descriptor, would increase. More complex 2D descriptors, such as those related to molecular connectivity and topology, would also change, reflecting the increased size and branching of the molecule. Three-dimensional descriptors, which account for the spatial arrangement of atoms, would be influenced by the conformation of the flexible isopentyloxy chain.

Below is a table of selected molecular descriptors for the parent compound, 2-phenylethanol, and a qualitative prediction of how these would be altered in this compound.

Descriptor TypeDescriptor NameValue for 2-PhenylethanolPredicted Change for this compound
1D Descriptors Molecular Weight (MW)122.17 g/mol Increase
Number of Heavy Atoms9Increase
Number of Rotatable Bonds2Increase
2D Descriptors LogP (octanol-water partition coefficient)1.36Increase
Topological Polar Surface Area (TPSA)20.23 ŲNo significant change
Molar Refractivity37.8 cm³Increase
3D Descriptors Radius of GyrationVaries with conformationIncrease
Solvent Accessible Surface Area (SASA)Varies with conformationIncrease

Note: The values for 2-phenylethanol are established from literature and chemical databases. The predicted changes for this compound are based on the addition of the isopentyloxy group.

Predictive Modeling for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built by finding a statistically significant correlation between the molecular descriptors of a series of compounds and their experimentally determined biological activities. Once a robust QSAR model is developed, it can be used to predict the activity of new, untested compounds.

Given that 2-phenylethanol and its derivatives are known to exhibit a range of biological activities, including antimicrobial, antifungal, and quorum sensing inhibitory effects, it is plausible to develop QSAR models to predict these activities for this compound. tandfonline.comnih.govnih.gov For example, the bacteriostatic activity of 2-phenylethanol derivatives has been shown to correlate with their membrane binding affinity, which can be modeled using descriptors like LogP. nih.gov

A hypothetical QSAR model could be developed using a training set of known aromatic alcohols and their measured minimum inhibitory concentrations (MIC) against a specific bacterium, for instance, Escherichia coli. The model might take the form of a multiple linear regression equation:

log(1/MIC) = c0 + c1LogP + c2TPSA + c3*(other descriptors)

Based on such a model, we can predict the biological activity of this compound. The increased lipophilicity (higher LogP) due to the isopentyloxy group might suggest enhanced antimicrobial or antifungal activity.

The following table presents hypothetical predicted biological activities for this compound based on the known activities of related compounds.

Biological ActivityPredicted Activity for this compound (Hypothetical)Basis for Prediction
Antimicrobial (vs. E. coli) Moderate to HighIncreased lipophilicity often correlates with enhanced antibacterial activity in this class of compounds. nih.gov
Antifungal (vs. Candida albicans) Moderate2-phenylethanol shows activity against C. albicans, and the derivative may exhibit similar or enhanced effects. tandfonline.com
Quorum Sensing Inhibition Potential Inhibitor2-phenylethanol is a known quorum sensing molecule, and its derivatives could modulate this activity. hw.ac.ukjove.com
Tyrosinase Inhibition Potential InhibitorSome 2-phenylethanol derivatives have shown inhibitory activity against tyrosinase. researchgate.net

Disclaimer: The predicted activities in this table are hypothetical and would require experimental validation.

Cheminformatics Approaches for Analog Design and Virtual Screening

Cheminformatics provides a suite of tools and techniques for the design of new molecules with desired properties and for the virtual screening of large compound libraries to identify potential hits.

For this compound, analog design would involve systematically modifying its structure to explore the structure-activity relationship (SAR). For instance, the length and branching of the alkoxy chain could be varied, or the substitution pattern on the phenyl ring could be altered. These modifications would lead to a library of virtual compounds whose properties could then be predicted using the QSAR models described above. This iterative process of design and prediction allows for the focused synthesis of the most promising candidates.

Virtual screening is another powerful cheminformatics approach. If a biological target for this compound is known or hypothesized, its structure can be used as a query for a virtual screen of large compound databases. There are two main types of virtual screening:

Ligand-based virtual screening: This approach uses the structure of a known active compound, such as this compound, to find other molecules with similar properties. This can be done by searching for compounds with similar 2D fingerprints or by aligning molecules to a 3D pharmacophore model derived from the active compound.

Structure-based virtual screening: If the 3D structure of the biological target is known, molecular docking can be used to predict how well different compounds will bind to the target's active site. This method can be used to screen vast libraries of compounds and prioritize those with the highest predicted binding affinity for experimental testing.

A typical virtual screening workflow for identifying novel antimicrobial agents based on the scaffold of this compound might involve:

Building a 3D model of this compound and defining a pharmacophore model based on its key chemical features (e.g., aromatic ring, hydrogen bond donor/acceptor).

Searching a large virtual compound library (e.g., ZINC, ChEMBL) for molecules that match the pharmacophore model.

Filtering the initial hits based on physicochemical properties (e.g., Lipinski's rule of five) to select for drug-like molecules.

If the target protein is known, docking the filtered hits into the protein's binding site to predict binding affinity and pose.

Ranking the docked compounds based on their docking scores and visual inspection of their interactions with the target.

Selecting a final set of promising candidates for synthesis and experimental validation.

Through these computational and cheminformatics approaches, the potential of this compound as a lead compound for the development of new therapeutic agents or other valuable chemical entities can be efficiently explored.

Occurrence and Derivation in Natural Systems and Biotechnology

Future Directions and Emerging Research Avenues for 2 3 Isopentyloxy Phenyl Ethanol

Development of Novel Synthetic Analogues with Targeted Modifications

The synthesis of novel analogues of 2-(3-(isopentyloxy)phenyl)ethanol presents a promising avenue for enhancing its inherent properties and introducing new functionalities. Future research will likely focus on targeted modifications of its chemical structure to modulate its biological activity, physicochemical characteristics, and potential applications.

A key strategy will involve the modification of the isopentyl ether group. By varying the length and branching of the alkyl chain, researchers can systematically alter the compound's lipophilicity, which in turn can influence its membrane permeability and interaction with biological targets. For instance, introducing unsaturation or cyclic moieties into the ether chain could impose conformational constraints, leading to more specific molecular interactions.

Furthermore, modifications to the phenyl ring are anticipated. The introduction of various substituents, such as halogens, nitro groups, or additional alkyl groups, can significantly impact the electronic properties of the molecule. These changes can influence its metabolic stability and pharmacokinetic profile. A study on fentanyl analogues demonstrated that modifications to the phenyl group with alkyl, hydroxyl, and alkoxy groups resulted in compounds with altered receptor binding affinities and functional activities. nih.gov This approach of targeted substitution can be systematically applied to the this compound scaffold to create a library of new chemical entities for screening.

Computational modeling and in silico screening will be instrumental in guiding the rational design of these novel analogues. rsc.org By predicting the structure-activity relationships (SAR), researchers can prioritize the synthesis of compounds with the highest potential for desired effects, thereby optimizing research efforts and resources.

Table 1: Potential Targeted Modifications of this compound and Their Rationale

Modification Site Proposed Modification Scientific Rationale
Isopentyloxy ChainVariation of alkyl chain length and branchingTo modulate lipophilicity and membrane permeability.
Introduction of unsaturation or cyclic moietiesTo impose conformational constraints and enhance binding specificity.
Phenyl RingIntroduction of electron-withdrawing or -donating groupsTo alter electronic properties, metabolic stability, and pharmacokinetic profiles.
HalogenationTo potentially enhance binding affinity and membrane interactions.
Ethanol (B145695) MoietyEsterification or etherification of the hydroxyl groupTo create prodrugs or modify solubility and bioavailability.

Integration with Systems Biology for Holistic Mechanistic Understanding

To gain a comprehensive understanding of the biological effects of this compound, future research will necessitate the integration of systems biology approaches. These "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular and cellular responses to this compound. nih.govmaastrichtuniversity.nlnih.gov

Transcriptomic analysis, for example, can reveal changes in gene expression profiles in cells or tissues exposed to this compound. A study on 2-phenylethanol-resistant Saccharomyces cerevisiae utilized genomic, transcriptomic, and metabolic analyses to identify key mutations and upregulated stress-responsive genes, providing insights into the mechanisms of tolerance. nih.gov A similar approach for this compound could elucidate the signaling pathways and cellular processes it modulates.

Metabolomics, the large-scale study of small molecules within cells and biological systems, can identify alterations in metabolic pathways. nih.govmdpi.com By analyzing the metabolic fingerprint of cells treated with the compound, researchers can pinpoint specific enzymes and pathways that are affected. Combining metabolomics with transcriptomics can create a more complete picture of the compound's mechanism of action, linking changes in gene expression to alterations in metabolic function. frontiersin.org

The application of these omics technologies will be crucial for moving beyond a single-target interaction model to a more comprehensive network-based understanding of the compound's biological activity. researchgate.net This holistic approach is essential for identifying potential off-target effects and for discovering novel, unanticipated biological roles.

Advancements in Analytical Characterization Techniques

The precise and comprehensive characterization of this compound and its future analogues will rely on the continued advancement and application of sophisticated analytical techniques. Hyphenated analytical methods, which couple separation techniques with spectroscopic detection, are particularly powerful for the analysis of complex mixtures and the unambiguous identification of compounds. ijarnd.comspringernature.comresearchgate.netajpaonline.comnih.gov

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds. ajpaonline.com For less volatile derivatives, high-performance liquid chromatography coupled with mass spectrometry (LC-MS) will be indispensable. The use of tandem mass spectrometry (MS/MS) can provide detailed structural information through fragmentation analysis, aiding in the identification of metabolites and synthetic analogues.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. slideshare.netegyankosh.ac.inbbhegdecollege.com One-dimensional (1H and 13C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR techniques will be essential for confirming the exact structure of newly synthesized analogues of this compound. chemicalbook.com

Future research will likely see an increased use of these advanced hyphenated techniques for in-depth analysis. For instance, LC-NMR, which directly couples liquid chromatography with NMR spectroscopy, allows for the structural elucidation of compounds within a complex mixture without the need for prior isolation. This can significantly accelerate the process of identifying metabolites in biological samples or impurities in synthetic preparations.

Exploration of Uncharted Biological Pathways (excluding clinical implications)

While some biological activities of 2-phenylethanol (B73330) and its derivatives have been reported, there remains a vast, uncharted territory of biological pathways that could be influenced by this compound. Future research should aim to explore these non-canonical pathways to uncover novel biological functions.

A study on 2-phenylethanol derivatives revealed a correlation between their bacteriostatic activity and their ability to bind to and disrupt bacterial cell membranes. nih.govnih.gov This suggests that the membrane-interacting properties of these compounds could be a fruitful area of investigation. Research could focus on how this compound affects the fluidity, permeability, and integrity of various types of biological membranes, including those of non-pathogenic microorganisms and different cell types in multicellular organisms.

The interaction of this compound with various receptor proteins and enzymes beyond those currently known is another promising research direction. High-throughput screening assays, coupled with computational docking studies, could identify novel protein targets. Furthermore, investigating the effects of this compound on non-model organisms could reveal conserved biological pathways that are modulated by this class of molecules. Studies on the competition between intermolecular interactions in dimers of 2-phenylethanol and its thiol analogue highlight the subtle forces that can govern molecular recognition and self-assembly, which could have implications for its biological interactions. acs.org

Potential for Material Science Applications (excluding physical properties)

The unique chemical structure of this compound suggests its potential as a building block for the development of novel materials with tailored functional properties. The presence of both a hydroxyl group and an aromatic ring provides reactive sites for polymerization and incorporation into larger macromolecular structures.

Future research could explore the use of this compound as a monomer or a modifying agent in the synthesis of polymers. The isopentyloxy group could impart flexibility and hydrophobicity to the resulting polymer, while the phenyl ring could enhance its thermal stability and refractive index. The development of bio-based building blocks for polymers and coatings is a growing area of research, driven by the need for sustainable materials. rug.nl

Furthermore, the self-assembly properties of molecules containing aromatic and alkyl moieties could be exploited to create structured materials on the nanoscale. The use of ethanol to assist in the clean assembly of 2D building blocks suggests that small organic molecules can play a crucial role in the fabrication of advanced materials. researchgate.net Investigating the self-organization of this compound on different surfaces could lead to the development of novel functional films and coatings.

Q & A

What are the optimal synthetic routes for preparing 2-(3-(Isopentyloxy)phenyl)ethanol, and how can reaction yields be maximized?

Basic Research Question
The synthesis typically involves alkylation of a phenolic precursor. A validated method involves reacting 3-hydroxyphenethyl alcohol with isopentyl bromide in the presence of a base (e.g., KOH) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 6–12 hours . Yield optimization requires controlling stoichiometry (1:1.2 molar ratio of phenolic substrate to alkylating agent), using anhydrous conditions to prevent hydrolysis, and employing catalytic iodide (KI) to accelerate the reaction via the Finkelstein mechanism. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >85% purity.

Which spectroscopic techniques are most effective for structural elucidation of this compound, and what key spectral signatures should researchers prioritize?

Basic Research Question
Key techniques include:

  • 1H NMR : A triplet for the ethanolic -CH2OH group (δ 3.6–3.8 ppm), a singlet for the aromatic proton adjacent to the isopentyloxy group (δ 6.7–6.9 ppm), and multiplet signals for the isopentyl chain (δ 1.2–1.7 ppm) .
  • 13C NMR : Peaks at δ 60–65 ppm (CH2OH), δ 115–125 ppm (aromatic carbons), and δ 70–75 ppm (ether oxygen-linked carbon) .
  • IR Spectroscopy : Broad O-H stretch (~3350 cm⁻¹), C-O-C asymmetric stretch (~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 222 (C13H20O3) and fragment ions corresponding to loss of -CH2OH (Δ m/z -31) .

How does this compound behave under oxidative conditions, and what derivatives can be synthesized for functional studies?

Advanced Research Question
Controlled oxidation with pyridinium chlorochromate (PCC) in dichloromethane converts the ethanolic -CH2OH group to a ketone, yielding 2-(3-(isopentyloxy)phenyl)acetaldehyde, a precursor for Schiff base synthesis . Stronger oxidants like KMnO4 in acidic conditions further oxidize the side chain to a carboxylic acid. These derivatives are valuable for studying bioactivity or coordination chemistry. Reaction monitoring via TLC (Rf ~0.5 in 7:3 hexane:EtAc) ensures intermediate stability .

What role does this compound play as an intermediate in pharmaceutical research, and how are its pharmacokinetic properties assessed?

Advanced Research Question
The compound serves as a scaffold for prodrugs targeting neurological receptors due to its lipophilic isopentyloxy group enhancing blood-brain barrier permeability . Pharmacokinetic profiling involves:

  • LogP Measurement : Octanol-water partitioning (estimated LogP ~2.8) via shake-flask method .
  • Metabolic Stability : Incubation with liver microsomes (e.g., human CYP450 isoforms) to assess half-life.
  • In Silico ADMET : Tools like SwissADME predict bioavailability (%F >70%) and CYP inhibition risks .

What chromatographic strategies are recommended for purifying this compound from reaction byproducts?

Basic Research Question
Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water + 0.1% TFA) resolves the target compound (retention time ~12 min) from unreacted phenethyl alcohol and alkylation byproducts . For large-scale purification, flash chromatography with a gradient from 10% to 50% ethyl acetate in hexane is cost-effective. Purity validation via GC-MS (splitless mode, He carrier gas) ensures <2% residual solvent .

How should researchers resolve contradictions in NMR data, such as unexpected splitting or shifted peaks, for this compound?

Advanced Research Question
Unexpected splitting may arise from:

  • Dynamic Exchange : Hydrogen bonding between -OH and ether oxygen causing peak broadening. Use DMSO-d6 to stabilize H-bonding networks .
  • Steric Hindrance : Restricted rotation of the isopentyl group causing diastereotopic CH2 protons. Analyze 2D COSY and NOESY to confirm spatial interactions .
  • Impurity Interference : Residual DMF (δ 2.7–2.9 ppm) mimics aromatic signals. Repeat extraction with brine before NMR analysis .

Can computational methods predict the regioselectivity of this compound in electrophilic aromatic substitution (EAS) reactions?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density to predict EAS sites. The isopentyloxy group directs electrophiles (e.g., nitronium ion) to the para position (highest Fukui index, f⁺ ~0.15) . Solvent effects (e.g., ethanol vs. DCM) are modeled via polarizable continuum models (PCM), showing ~10% increased para selectivity in polar solvents due to stabilization of transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.